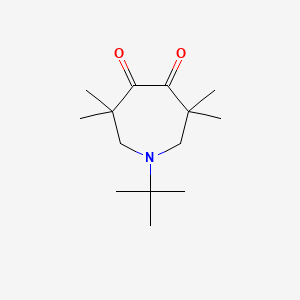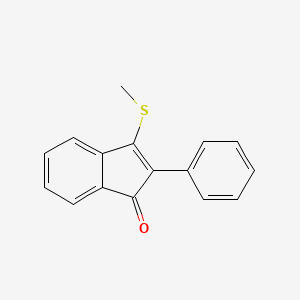
1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione is an organic compound with the molecular formula C14H25NO2. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes tert-butyl and tetramethyl groups, contributing to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a diketone precursor in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific
Eigenschaften
CAS-Nummer |
55886-35-6 |
|---|---|
Molekularformel |
C14H25NO2 |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
1-tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione |
InChI |
InChI=1S/C14H25NO2/c1-12(2,3)15-8-13(4,5)10(16)11(17)14(6,7)9-15/h8-9H2,1-7H3 |
InChI-Schlüssel |
JXVQXRKVAROBHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(C(=O)C1=O)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)



methanone](/img/structure/B14640087.png)
